8-chloro-N,N-diethyl-4-hydroxyquinoline-3-carboxamide
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Overview
Description
8-chloro-N,N-diethyl-4-hydroxyquinoline-3-carboxamide is a synthetic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-chloro-N,N-diethyl-4-hydroxyquinoline-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-hydroxyquinoline, which is then chlorinated to introduce the chlorine atom at the 8th position.
Amidation: The chlorinated intermediate is then subjected to amidation using diethylamine to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as recrystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions: 8-chloro-N,N-diethyl-4-hydroxyquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-chloro-N,N-diethyl-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.
Pathways Involved: It may interfere with cellular processes such as DNA replication or protein synthesis, leading to its biological effects.
Comparison with Similar Compounds
8-hydroxyquinoline: Known for its antimicrobial properties.
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinoline: The parent compound with diverse biological activities.
Uniqueness: 8-chloro-N,N-diethyl-4-hydroxyquinoline-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties not found in other quinoline derivatives.
Biological Activity
8-Chloro-N,N-diethyl-4-hydroxyquinoline-3-carboxamide is a derivative of 8-hydroxyquinoline (8-HQ), a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
This compound can be characterized by its molecular formula C13H14ClN3O2 and a molecular weight of approximately 283.72 g/mol. The presence of the chloro group and the diethyl amine moiety enhances its biological interactions, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research indicates that derivatives of 8-hydroxyquinoline exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effective inhibition against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae. Inhibition zones measured around 22 mm for some derivatives were comparable to standard antibiotics .
Compound | Inhibition Zone (mm) | Standard Drug Inhibition Zone (mm) |
---|---|---|
This compound | 22 | 24 |
Derivative with R = 4-CH₃Ph | 25 | 27 |
Anticancer Activity
Several studies have highlighted the potential anticancer effects of 8-HQ derivatives. For example, compounds derived from 8-hydroxyquinoline have been tested against various cancer cell lines, including HeLa cells. These derivatives exhibited low cytotoxicity while maintaining significant anticancer activity at concentrations up to 200 µM .
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and metal chelation:
- Enzyme Inhibition : It is known to inhibit enzymes involved in critical metabolic pathways, particularly those dependent on iron and other transition metals.
- Metal Chelation : The compound acts as an iron chelator, which is beneficial in neuroprotection and treatment of diseases like Alzheimer's .
Case Studies
- Antiviral Activity : A study evaluated the antiviral properties of various 8-HQ derivatives against H5N1 influenza virus. The results indicated that certain derivatives exhibited over 90% inhibition of viral growth with minimal cytotoxic effects, suggesting a promising avenue for antiviral drug development .
- Antileishmanial Activity : Another research focused on the antileishmanial activity of related compounds, demonstrating effective inhibition against Leishmania promastigotes in vitro. The results suggested that these compounds could serve as potential treatments for leishmaniasis .
Properties
Molecular Formula |
C14H15ClN2O2 |
---|---|
Molecular Weight |
278.73 g/mol |
IUPAC Name |
8-chloro-N,N-diethyl-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C14H15ClN2O2/c1-3-17(4-2)14(19)10-8-16-12-9(13(10)18)6-5-7-11(12)15/h5-8H,3-4H2,1-2H3,(H,16,18) |
InChI Key |
PWLSRUBOACAQRF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CNC2=C(C1=O)C=CC=C2Cl |
Origin of Product |
United States |
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